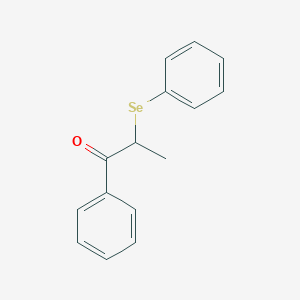
1-Methylpyridin-1-ium;triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpyridin-1-ium;triiodide is a chemical compound that consists of a 1-methylpyridinium cation and a triiodide anion The 1-methylpyridinium cation is a derivative of pyridine, where a methyl group is attached to the nitrogen atom, making it a quaternary ammonium ion The triiodide anion is composed of three iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium;triiodide can be synthesized through the reaction of pyridine with methyl iodide, followed by the addition of iodine to form the triiodide anion. The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{I} \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}^- ] [ [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}^- + \text{I}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}_3^- ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include purification steps such as recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpyridin-1-ium;triiodide undergoes various chemical reactions, including:
Oxidation: The triiodide anion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced to form iodide ions.
Substitution: The methyl group on the pyridinium ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium thiosulfate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Iodine and other oxidized products.
Reduction: Iodide ions.
Substitution: Various substituted pyridinium compounds.
Applications De Recherche Scientifique
1-Methylpyridin-1-ium;triiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-methylpyridin-1-ium;triiodide involves its interaction with molecular targets and pathways. The triiodide anion can act as an oxidizing agent, affecting various biochemical processes. The methylpyridinium cation can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpyridinium chloride: Similar structure but with a chloride anion instead of triiodide.
N-Methylpyridinium bromide: Similar structure but with a bromide anion.
2-Chloro-1-methylpyridinium iodide: A derivative with a chloro group on the pyridinium ring.
Uniqueness
1-Methylpyridin-1-ium;triiodide is unique due to the presence of the triiodide anion, which imparts distinct chemical and physical properties. The triiodide anion’s ability to participate in redox reactions makes this compound particularly valuable in various applications.
Propriétés
Numéro CAS |
36968-39-5 |
|---|---|
Formule moléculaire |
C6H8I3N |
Poids moléculaire |
474.85 g/mol |
Nom IUPAC |
1-methylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C6H8N.I3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |
Clé InChI |
BNGFQPVIQKZXBC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=CC=C1.I[I-]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14672746.png)

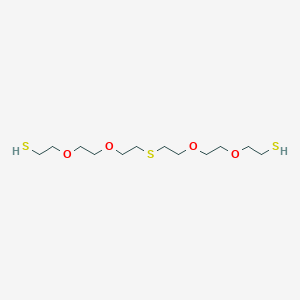

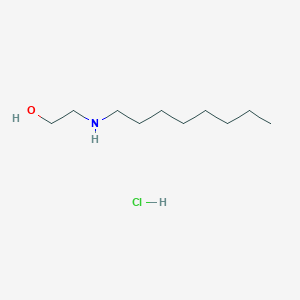

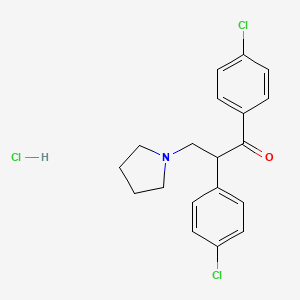
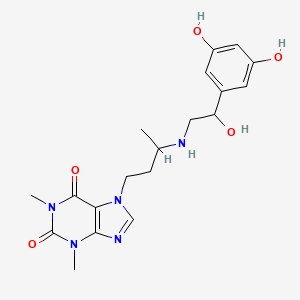

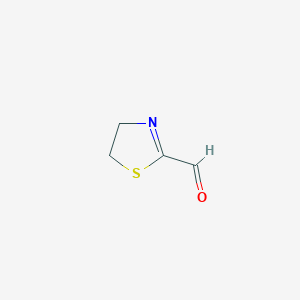


![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)
